molecular formula C18H20BrN3O4S B298053 N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide

Katalognummer B298053
Molekulargewicht: 454.3 g/mol
InChI-Schlüssel: SMPJSQFSSYLHGE-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are zinc-dependent endopeptidases that play a crucial role in the remodeling of extracellular matrix (ECM) components such as collagen, elastin, and proteoglycans. MMPs are involved in various physiological and pathological processes such as wound healing, angiogenesis, cancer invasion, and metastasis. BB-94 is a potent inhibitor of MMPs and has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM components. MMPs are involved in the degradation of ECM components and the remodeling of tissues. The inhibition of MMPs by N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide prevents the degradation of ECM components and the subsequent invasion and metastasis of cancer cells. In addition, the inhibition of MMPs by N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide reduces joint destruction and inflammation in arthritis by preventing the degradation of cartilage and bone tissue.
Biochemical and Physiological Effects
N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide inhibits the activity of MMPs and prevents the degradation of ECM components. This leads to the prevention of tumor invasion and metastasis, reduction of joint destruction and inflammation in arthritis, and reduction of atherosclerotic plaque formation and improvement of vascular function in cardiovascular diseases. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of MMPs and can be used to study the role of MMPs in various physiological and pathological processes. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been extensively studied and its mechanism of action is well understood. However, N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide also has some limitations for lab experiments. It is a hydroxamic acid-based inhibitor and can interfere with other enzymes that have a similar active site. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide also has poor solubility in water, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the study of N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide. One direction is the development of more potent and selective MMP inhibitors that can be used for the treatment of cancer, arthritis, and cardiovascular diseases. Another direction is the study of the role of MMPs in other diseases such as neurodegenerative diseases and fibrosis. In addition, the combination of MMP inhibitors with other therapies such as chemotherapy and radiotherapy can be explored for the treatment of cancer. The use of MMP inhibitors as diagnostic tools for the detection of cancer and other diseases can also be investigated.

Synthesemethoden

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide can be synthesized by the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form 2-(2-bromobenzylidene)hydrazine. The reaction of 2-(2-bromobenzylidene)hydrazine with ethyl 2-oxo-2-(2-methoxy-5-methylphenyl)acetate in the presence of sodium methoxide yields N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. The inhibition of MMPs by N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been shown to prevent tumor invasion and metastasis in various cancer models. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has also been shown to reduce joint destruction and inflammation in animal models of arthritis. In addition, N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been shown to reduce atherosclerotic plaque formation and improve vascular function in animal models of cardiovascular diseases.

Eigenschaften

Produktname

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide

Molekularformel

C18H20BrN3O4S

Molekulargewicht

454.3 g/mol

IUPAC-Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H20BrN3O4S/c1-13-8-9-17(26-2)16(10-13)22(27(3,24)25)12-18(23)21-20-11-14-6-4-5-7-15(14)19/h4-11H,12H2,1-3H3,(H,21,23)/b20-11+

InChI-Schlüssel

SMPJSQFSSYLHGE-RGVLZGJSSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)N/N=C/C2=CC=CC=C2Br)S(=O)(=O)C

SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=CC=C2Br)S(=O)(=O)C

Kanonische SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=CC=C2Br)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.